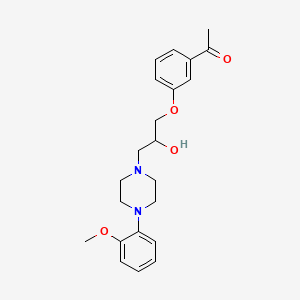
3'-((2-Hydroxy-3-(4-(o-methoxyphenyl)piperazinyl))propoxy)acetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-[2-Hydroxy-3-[4-(2-methoxyphenyl)piperazino]propoxy]acetophenone is a complex organic compound with a molecular formula of C18H21NO4 This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and linked to an acetophenone moiety through a propoxy bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-[2-Hydroxy-3-[4-(2-methoxyphenyl)piperazino]propoxy]acetophenone typically involves multiple steps. One common method starts with the preparation of 4-(2-methoxyphenyl)piperazine, which is then reacted with 3-chloropropoxyacetophenone under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and recrystallization may also be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3’-[2-Hydroxy-3-[4-(2-methoxyphenyl)piperazino]propoxy]acetophenone can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the acetophenone moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) or other nucleophiles in the presence of a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would produce an alcohol.
Applications De Recherche Scientifique
3’-[2-Hydroxy-3-[4-(2-methoxyphenyl)piperazino]propoxy]acetophenone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3’-[2-Hydroxy-3-[4-(2-methoxyphenyl)piperazino]propoxy]acetophenone involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-methoxyphenyl)piperazine: A precursor in the synthesis of the target compound.
3-chloropropoxyacetophenone: Another intermediate used in the synthetic route.
2-(3-(4-(2-methoxyphenyl)piperazino)propoxy)ethanol: A structurally related compound with similar functional groups.
Uniqueness
3’-[2-Hydroxy-3-[4-(2-methoxyphenyl)piperazino]propoxy]acetophenone is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
63990-75-0 |
|---|---|
Formule moléculaire |
C22H28N2O4 |
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
1-[3-[2-hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]ethanone |
InChI |
InChI=1S/C22H28N2O4/c1-17(25)18-6-5-7-20(14-18)28-16-19(26)15-23-10-12-24(13-11-23)21-8-3-4-9-22(21)27-2/h3-9,14,19,26H,10-13,15-16H2,1-2H3 |
Clé InChI |
DRPFIPXZBMWJTH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















